molecular formula C7H9ClN2 B025250 2-(Aminomethyl)-3-chloroaniline CAS No. 109319-83-7

2-(Aminomethyl)-3-chloroaniline

Cat. No. B025250
M. Wt: 156.61 g/mol
InChI Key: XTGZADUAKWTBLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Aminomethyl)-3-chloroaniline involves several key steps, including the generation and reactivity of related phenyl cations through processes such as photoheterolysis, which can lead to the formation of complex structures (Guizzardi et al., 2001). Additionally, methods involving palladium-catalyzed C-H bond activation-annulation-amination tandem reactions have been employed to synthesize related compounds, showcasing the versatility of modern synthetic approaches (Deng et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)-3-chloroaniline derivatives has been extensively studied. For instance, the crystal and molecular structure of related compounds reveal that these molecules can be essentially planar, with interesting intramolecular interactions and geometries, such as dihedral angles and hydrogen bonding patterns, which contribute to their stability and reactivity (Saeed & Simpson, 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-(Aminomethyl)-3-chloroaniline derivatives can be complex, with pathways including electrophilic substitution, cycloaddition, and reactions with amines leading to a variety of functionalized products. These reactions are influenced by the compound's electronic structure and the reactivity of its functional groups (Himbert & Brunn, 1985).

Scientific Research Applications

Peroxidase Action Studies

Holland and Saunders (1968) in their study revealed that the peroxidation of 4-chloroaniline, closely related to 2-(Aminomethyl)-3-chloroaniline, leads to the production of various compounds, including 2-amino-5-(4-chloroanilino-)benzoquinone-di-4-chloroanil, highlighting its role in biochemical reactions (Holland & Saunders, 1968).

Bioremediation Potential

Kuhn and Suflita (1989) discovered that chloroaniline compounds, such as 2-(Aminomethyl)-3-chloroaniline, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This highlights its importance in environmental bioremediation (Kuhn & Suflita, 1989).

Advanced Wastewater Treatment

Wang and Wang (2021) utilized ionizing radiation to degrade 2-chloroaniline in chemical wastewater. Their research demonstrates the potential of radiation as an alternative for treating wastewater containing chloroaniline compounds (Wang & Wang, 2021).

Corrosion Inhibition

Research by Khaled and Hackerman (2004) explored the use of aniline derivatives, including 2-chloroaniline, as corrosion inhibitors for copper in acidic environments, presenting potential applications in materials science (Khaled & Hackerman, 2004).

Spectroscopic Properties

Rao et al. (2016) studied the volumetric, acoustic, and spectroscopic properties of 3-chloroaniline with substituted ethanols. Such research is significant for understanding molecular interactions in various chemical contexts (Rao et al., 2016).

properties

IUPAC Name

2-(aminomethyl)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGZADUAKWTBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547115
Record name 2-(Aminomethyl)-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-3-chloroaniline

CAS RN

109319-83-7
Record name 2-(Aminomethyl)-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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